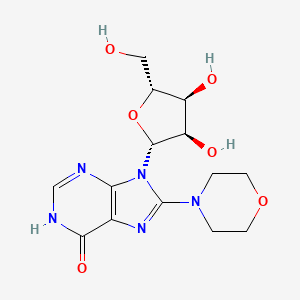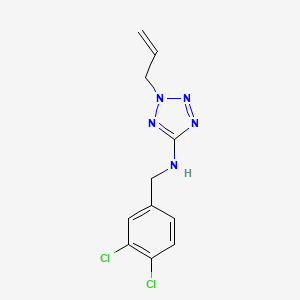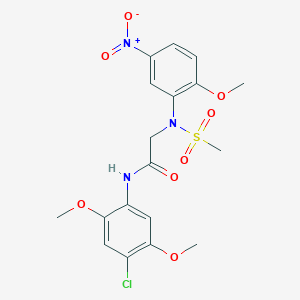
3-(azepan-1-ylcarbonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(azepan-1-ylcarbonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxybenzenesulfonamide is a complex organic compound that features a combination of several functional groups, including an azepane ring, a benzodioxin moiety, and a methoxybenzenesulfonamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(azepan-1-ylcarbonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxybenzenesulfonamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the azepane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the benzodioxin moiety: This step might involve the reaction of catechol derivatives with appropriate reagents to form the dioxin ring.
Coupling reactions: The final step could involve coupling the azepane and benzodioxin intermediates with a methoxybenzenesulfonamide derivative under suitable conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of such compounds would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the azepane ring.
Reduction: Reduction reactions could target the sulfonamide group or the benzodioxin moiety.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it might be investigated for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industry, it might find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-(azepan-1-ylcarbonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxybenzenesulfonamide would depend on its specific biological target. Potential mechanisms could include:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor modulation: Interacting with cellular receptors to modulate their activity.
DNA interaction: Binding to DNA and affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
- 3-(piperidin-1-ylcarbonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxybenzenesulfonamide
- 3-(morpholin-1-ylcarbonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxybenzenesulfonamide
Uniqueness
The uniqueness of 3-(azepan-1-ylcarbonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxybenzenesulfonamide lies in its specific combination of functional groups, which could confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C22H26N2O6S |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
3-(azepane-1-carbonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C22H26N2O6S/c1-28-19-9-7-17(15-18(19)22(25)24-10-4-2-3-5-11-24)31(26,27)23-16-6-8-20-21(14-16)30-13-12-29-20/h6-9,14-15,23H,2-5,10-13H2,1H3 |
InChI Key |
UHPGMWXFKBPWCX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCCO3)C(=O)N4CCCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~1~-[2-(benzyloxy)-3-ethoxybenzyl]-1H-tetrazole-1,5-diamine](/img/structure/B12483731.png)

![2,4-Bis[(2-chlorobenzyl)sulfanyl]-6-methylpyrimidine](/img/structure/B12483738.png)
![1-[4-(benzyloxy)-3-chlorophenyl]-N-(4-methylbenzyl)methanamine](/img/structure/B12483745.png)
![N-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methyl}propan-1-amine](/img/structure/B12483753.png)
![N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}-3-propoxybenzamide](/img/structure/B12483759.png)

![Ethyl 3-{[(2,4-dimethylphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12483764.png)
![N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-2,4-dichlorobenzamide](/img/structure/B12483771.png)
![N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-2-(1H-indol-3-yl)ethanamine](/img/structure/B12483775.png)

![4-methyl-3-nitro-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12483791.png)
![N-{4-[(4-methylpyridin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B12483795.png)
![Methyl 3-{[(4-chlorophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12483811.png)
